BenchChemオンラインストアへようこそ!

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione

Drug Likeness CNS Penetration Physicochemical Profiling

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a synthetic hydantoin (imidazolidine-2,4-dione) derivative characterized by a cyclohexyl substituent at the N3 position and a phenyl group at the C5 position. This compound, with a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, is primarily utilized as a research chemical building block.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 81968-74-3
Cat. No. B1418951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-5-phenylimidazolidine-2,4-dione
CAS81968-74-3
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H18N2O2/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,19)
InChIKeyAOGPQTFYBXFLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione (CAS 81968-74-3): A Hydantoin Derivative for Specialized Research Applications


3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a synthetic hydantoin (imidazolidine-2,4-dione) derivative characterized by a cyclohexyl substituent at the N3 position and a phenyl group at the C5 position . This compound, with a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, is primarily utilized as a research chemical building block . Its structural features contribute to a computed XlogP of 2.5, a topological polar surface area of 49.4 Ų, and a single hydrogen bond donor, positioning it uniquely among related hydantoin analogs for drug discovery and pharmacological studies .

Why 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione Cannot Be Simply Replaced by Generic Hydantoins


The N3-cyclohexyl substitution in 3-cyclohexyl-5-phenylimidazolidine-2,4-dione imparts distinct physicochemical properties compared to common hydantoins like phenytoin (N3-unsubstituted) or mephenytoin (N3-methyl). These differences directly affect lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for target engagement and pharmacokinetics [1]. Generic substitution risks altering these key parameters, potentially invalidating experimental outcomes in receptor binding studies or in vivo models where the specific steric and electronic effects of the cyclohexyl group are required.

Quantitative Differentiators for 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione: Head-to-Head Comparisons and Physicochemical Profiling


Lipophilicity and Membrane Penetration: A 32% XlogP Increase Over Ethotoin

The target compound exhibits a computed XlogP of 2.5, which is 32% higher than the anticonvulsant ethotoin (XlogP 1.7) and comparable to the classic drug phenytoin (XlogP 2.47) [1]. This increased lipophilicity, combined with a reduced hydrogen bond donor count (1 vs. 2 for phenytoin), suggests enhanced passive membrane permeability, a critical parameter for CNS-targeted compounds, while potentially reducing aqueous solubility [1].

Drug Likeness CNS Penetration Physicochemical Profiling

Hydrogen Bond Donor Deficit: Reduced Plasma Protein Binding Potential vs. Phenytoin

With only one hydrogen bond donor (HBD), the target compound has 50% fewer HBDs than phenytoin (HBD = 2). This is directly associated with a lower topological polar surface area of 49.4 Ų, compared to phenytoin's 58.5 Ų [1]. A lower HBD count may reduce plasma protein binding, potentially increasing the free drug fraction available for target engagement, while the lower TPSA supports better membrane permeation [1].

ADME Protein Binding Free Fraction

Commercial Purity Assurance: 98% vs. 95% for Reproducible Pharmacology

Leyan supplies 3-cyclohexyl-5-phenylimidazolidine-2,4-dione at 98% purity (product number 2041690), while other vendors, such as Chemenu, offer the compound at 95%+ . This 3% absolute purity difference can significantly impact the concentration-response relationships in biological assays, with the higher purity reducing the risk of off-target effects from unknown impurities.

Procurement Purity Reproducibility

Structural Isomer Specificity: Differentiating 3-Cyclohexyl from 5-Cyclohexyl Regioisomers

The regioisomer 5-cyclohexyl-5-phenylimidazolidine-2,4-dione (CAS 102564-10-3) differs in the placement of the cyclohexyl group at the C5 position rather than N3 . This structural shift has been shown in related hydantoin series to alter receptor subtype selectivity; for instance, in the muscarinic M3 antagonist series, small substituent shifts at equivalent positions changed selectivity ratios by over 200-fold . While direct comparative data for this specific pair are lacking in the public domain, SAR from analogous imidazolidine-2,4-dione systems supports that N3 vs. C5 cyclohexyl substitution will produce divergent binding conformations.

Regioisomerism Receptor Binding SAR

Optimal Application Scenarios for 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione Based on Evidence


CNS Drug Discovery: Lead-Like Scaffold with Enhanced Predicted Brain Penetration

The compound's XlogP of 2.5 and single HBD predict favorable CNS penetration over ethotoin (XlogP 1.7), making it a superior starting point for anticonvulsant or neuropsychiatric programs where blood-brain barrier crossing is required . Researchers designing hydantoin-based CNS agents should prioritize this N3-cyclohexyl derivative over less lipophilic N3-alkyl analogs to improve brain-to-plasma ratios.

High-Throughput Screening Libraries: Use of 98% Purity Grade to Minimize False Positives

For HTS campaigns, the 98% purity grade from Leyan reduces the risk of impurity-driven assay interference compared to the 95% grade . This is critical for primary screening in which false hits due to impurities can consume significant follow-up resources. The defined purity ensures that any observed activity is attributable to the intended compound.

Structure-Activity Relationship (SAR) Exploration: Exploiting N3 vs. C5 Substitution Effects

The compound serves as a key N3-substituted comparator to 5-cyclohexyl-5-phenyl regioisomers in SAR studies . By assessing both isomers in parallel, medicinal chemists can deconvolute whether potency or selectivity changes are driven by steric effects at the hydantoin nitrogen versus the carbon center, a critical distinction for rational design.

In Vitro ADME Profiling: Low HBD Probe for Free Fraction Studies

With only one HBD, this compound is expected to exhibit lower plasma protein binding than phenytoin (2 HBDs) [1]. Researchers performing equilibrium dialysis or ultrafiltration protein binding assays can use this compound to test the hypothesis that reducing HBD count systematically increases free drug fraction in a hydantoin chemical series.

Quote Request

Request a Quote for 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.